1,3-Dichloro-2-propanol

Epichlorohydrin Synthesis Reaction Kinetics Process Intensification

1,3-Dichloro-2-propanol (1,3-DCP, CAS 96-23-1) is a chlorinated secondary alcohol (C3H6Cl2O, MW 128.98) existing as a colorless liquid with a melting point of -4°C and boiling point of 174.3°C. It serves as a critical industrial intermediate, most notably in the dehydrochlorination step to manufacture epichlorohydrin, a precursor to epoxy resins.

Molecular Formula C3H6Cl2O
CH2ClCHOHCH2Cl
C3H6Cl2O
Molecular Weight 128.98 g/mol
CAS No. 96-23-1
Cat. No. B029581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-propanol
CAS96-23-1
Synonyms1,3-Dichloro-2-hydroxypropane;  1,3-Dichlorohydrin;  1,3-Dichloroisopropanol;  1,3-Dichloroisopropyl Alcohol;  2-Chloro-1-(chloromethyl)ethanol;  Bis(chloromethyl)methanol;  Glycerol 1,3-Dichlorohydrin;  Glycerol NSC 70982;  Propylene Dichlorohydrin;  1,3-DCP
Molecular FormulaC3H6Cl2O
CH2ClCHOHCH2Cl
C3H6Cl2O
Molecular Weight128.98 g/mol
Structural Identifiers
SMILESC(C(CCl)O)Cl
InChIInChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2
InChIKeyDEWLEGDTCGBNGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 73° F (NTP, 1992)
MISCIBLE WITH ALC, ETHER
SOL ETHANOL, ETHER, ACETONE
MISCIBLE WITH MOST ORGANIC SOLVENTS, VEGETABLE OILS
In water, 9.9X10+4 mg/l at 25 °C.
Solubility in water, g/100ml at 20 °C: 11

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-propanol (CAS 96-23-1): Technical Baseline and Procurement Context


1,3-Dichloro-2-propanol (1,3-DCP, CAS 96-23-1) is a chlorinated secondary alcohol (C3H6Cl2O, MW 128.98) existing as a colorless liquid with a melting point of -4°C and boiling point of 174.3°C [1]. It serves as a critical industrial intermediate, most notably in the dehydrochlorination step to manufacture epichlorohydrin, a precursor to epoxy resins [2]. The compound is also a known food processing contaminant formed via lipid-chloride reactions and is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), with clear evidence of carcinogenicity in rodent bioassays [3]. These dual roles—as a valuable synthetic building block and a regulated toxicant—define its unique procurement and handling requirements.

Why Substituting 1,3-Dichloro-2-propanol with In-Class Analogs Fails: Reactivity, Toxicity, and Enantioselectivity Constraints


Despite sharing the dichloropropanol backbone with isomers like 2,3-dichloro-1-propanol (2,3-DCP) and halohydrin analogs such as 1,3-dibromo-2-propanol or 3-chloro-1,2-propanediol, 1,3-DCP exhibits quantifiably distinct behavior in critical performance dimensions. Direct substitution is not technically equivalent due to orders-of-magnitude differences in dehydrochlorination kinetics (2,3-DCP is markedly less reactive) [1], divergent toxicological profiles including carcinogenicity classification [2], and unique enantioselectivity in biocatalytic transformations yielding optically pure epichlorohydrin [3]. These disparities directly impact reaction yields, process safety, regulatory compliance, and product purity, making blind interchange a scientifically unjustifiable risk.

Quantitative Differentiation Evidence for 1,3-Dichloro-2-propanol (CAS 96-23-1) Versus Key Comparators


Superior Dehydrochlorination Reactivity of 1,3-DCP Over Its Isomer 2,3-Dichloro-1-propanol

In the critical dehydrochlorination step for epichlorohydrin production, 1,3-dichloro-2-propanol (1,3-DCP) demonstrates vastly superior reactivity compared to its isomer 2,3-dichloro-1-propanol (2,3-DCP). A kinetic study using a microreactor system determined that 2,3-DCP is 'much less reactive' than 1,3-DCP [1]. This disparity in intrinsic kinetics has direct consequences for reactor design, residence time requirements, and overall process efficiency, making 1,3-DCP the preferred substrate for industrial epichlorohydrin synthesis.

Epichlorohydrin Synthesis Reaction Kinetics Process Intensification

Higher Toxicological Relevance of 1,3-DCP Versus 2,3-Dichloro-1-propanol

A comprehensive review of chloropropanol toxicology in food concludes that 1,3-dichloro-2-propanol (1,3-DCP) 'has the most toxicological relevance showing clear carcinogenic effects in rats possibly via a genotoxic mechanism', whereas the toxicology of 2,3-dichloro-1-propanol (2,3-DCP) 'has not been adequately investigated' and 'its toxicological potential regarding hepatotoxic effects seems to be lower than that of 1,3-dichloro-2-propanol' [1]. This difference in established hazard profile has direct regulatory implications.

Food Safety Toxicology Risk Assessment

High Enantioselectivity in Biocatalytic Synthesis of Optically Pure Epichlorohydrin from 1,3-DCP

The asymmetric synthesis of chiral epichlorohydrin (ECH) from 1,3-dichloro-2-propanol (1,3-DCP) using engineered halohydrin dehalogenases achieves exceptionally high enantiomeric excess. In a 2019 study, molecular modification of halide ion channels in HheC variants enabled the synthesis of (S)-epichlorohydrin with >99% enantiomeric excess (e.e.) from 1,3-DCP substrate at 20 mM, with yields of 63.42%, 67.08%, and 57.01% depending on the specific mutant enzyme [1]. This demonstrates the unique suitability of 1,3-DCP as a prochiral substrate for generating high-value optically pure epoxides.

Biocatalysis Chiral Synthesis Halohydrin Dehalogenase

Ozonation Degradation Efficiency of 1,3-DCP Compared to Brominated Analog 2,3-Dibromopropan-1-ol

In comparative ozonation studies for the degradation of hazardous halohydrins in water, the brominated analog 2,3-dibromopropan-1-ol (2,3-DBP) exhibited higher reactivity with ozone than the chlorinated 1,3-dichloro-2-propanol (1,3-DCP) [1]. While the specific rate constants are not provided in the abstract, the relative ranking (Br > Cl) is clearly stated. This difference in oxidative susceptibility has implications for environmental fate and wastewater treatment strategies.

Advanced Oxidation Water Treatment Halohydrin Remediation

Cytotoxicity Mechanism Divergence: 1,3-DCP vs. 1,3-Dibromo-2-propanol

The nature of halogen substitution fundamentally alters the cytotoxicity mechanism of halopropanols. A study using rat hepatocyte cultures and 3T3 cells demonstrated that the cytotoxicity of 1,3-dichloropropanol was both cytochrome P450-dependent and glutathione-dependent, whereas the cytotoxicity of 1,3-dibromopropanol was glutathione-dependent but largely independent of cytochrome P450 [1]. This indicates that the metabolic activation pathways differ significantly between the chloro and bromo analogs.

Cytotoxicity Metabolism Halogen Substitution

Carcinogenic Potency in Rodent Bioassay: Quantified Dose-Response for 1,3-DCP

A two-year drinking water study in Wistar rats provides quantitative carcinogenicity data for 1,3-dichloro-2-propanol. At the highest dose tested (19 mg/kg bw/day in males; 30 mg/kg bw/day in females), statistically significant increases in tumors were observed at multiple sites, including liver (hepatocellular carcinoma: 11/80 vs 0/80 in control males), kidney (renal tubule adenoma/carcinoma: 10/80 vs 0/80 in control males), and tongue/oral cavity [1]. Benchmark dose modeling by JECFA derived a BMDL10 (benchmark dose lower confidence limit for a 10% response) of 3.3 mg/kg bw/day for tumor-bearing male rats across all treatment-affected locations [2]. This dose-response relationship is a key differentiator from analogs with less robust or absent carcinogenicity data.

Carcinogenicity Benchmark Dose Risk Assessment

Optimal Application Scenarios for 1,3-Dichloro-2-propanol (CAS 96-23-1) Based on Differential Evidence


Industrial Epichlorohydrin Production via Dehydrochlorination

1,3-DCP is the preferred substrate for large-scale epichlorohydrin synthesis due to its intrinsically high reactivity in dehydrochlorination compared to its isomer 2,3-DCP [1]. The ability to achieve rapid kinetics under mild conditions (30-70°C) with residence times under 25 seconds in continuous millireactor systems underscores its suitability for high-throughput, energy-efficient manufacturing [2]. Procurement of 1,3-DCP with a high isomeric purity (e.g., >99% as offered by analytical standards) is critical to maximize yield and minimize waste in this process.

Biocatalytic Synthesis of Enantiopure Epichlorohydrin

1,3-DCP serves as an ideal prochiral substrate for halohydrin dehalogenase (HHDH) enzymes, enabling the asymmetric synthesis of (S)- or (R)-epichlorohydrin with >99% enantiomeric excess [1]. This application is paramount in pharmaceutical and agrochemical synthesis where optically pure epoxides are valuable chiral building blocks. Researchers procuring 1,3-DCP for biocatalysis should seek material of defined purity to avoid enzyme inhibition by trace impurities.

Analytical Reference Standard for Food Contaminant Monitoring

Due to its established carcinogenicity (Group 2B) and occurrence as a heat-induced contaminant in processed foods, 1,3-DCP is a mandated analyte in food safety testing [1][2]. The availability of analytical standards with certified purity (e.g., >99.9% by GC) is essential for accurate quantification in matrices such as soy sauce, hydrolyzed vegetable protein, and smoked meats. Procurement of high-purity reference material ensures method validation and regulatory compliance.

Toxicological and Mechanistic Research

The well-characterized toxicological profile of 1,3-DCP, including its P450-dependent metabolic activation and definitive rodent carcinogenicity data (BMDL10 of 3.3 mg/kg bw/day), makes it a reference compound for studying halopropanol toxicity mechanisms and structure-activity relationships [1][2]. Its differential cytotoxicity mechanism compared to brominated analogs [3] further positions it as a tool for investigating the role of halogen substitution in chemical-induced cellular injury.

Technical Documentation Hub

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